molecular formula C9H14O2 B13944998 2-Vinylhexahydro-1,3-benzodioxole CAS No. 38653-45-1

2-Vinylhexahydro-1,3-benzodioxole

Cat. No.: B13944998
CAS No.: 38653-45-1
M. Wt: 154.21 g/mol
InChI Key: TYBVFDMPBNFBAA-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2-ethenylhexahydro- is an organic compound with the molecular formula C9H14O2. It is a derivative of 1,3-benzodioxole, characterized by the presence of an ethenyl group and a hexahydro structure. This compound is part of the benzodioxole family, known for its unique structural and chemical properties, making it significant in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 2-ethenylhexahydro- can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 2-ethenylhexahydro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 2-ethenylhexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,3-Benzodioxole, 2-ethenylhexahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 2-ethenylhexahydro- stands out due to its unique ethenyl and hexahydro modifications, which enhance its reactivity and versatility in chemical synthesis. These structural differences make it particularly valuable in the development of novel compounds and materials.

Properties

CAS No.

38653-45-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole

InChI

InChI=1S/C9H14O2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2,7-9H,1,3-6H2

InChI Key

TYBVFDMPBNFBAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1OC2CCCCC2O1

Origin of Product

United States

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